Kaempferol 3-O-sophoroside

説明

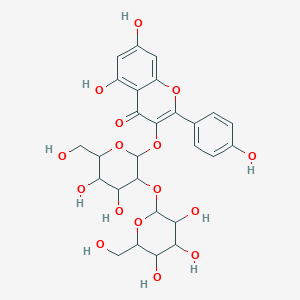

5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-3-yl 2-O-hexopyranosylhexopyranoside is a member of flavonoids and a glycoside.

3-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one is a natural product found in Eriobotrya, Equisetum arvense, and other organisms with data available.

生物活性

Kaempferol 3-O-sophoroside (KPOS) is a flavonoid glycoside derived from kaempferol, known for its diverse biological activities. This article delves into the various biological effects of KPOS, including its anti-inflammatory, antioxidant, antidepressant, and antimicrobial properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

KPOS is characterized by the presence of a sophoroside moiety attached to the kaempferol backbone. Its chemical structure can be represented as follows:

1. Anti-inflammatory Effects

KPOS has been shown to exhibit significant anti-inflammatory properties. Research indicates that it can inhibit lipopolysaccharide (LPS)-induced inflammation in human umbilical vein endothelial cells (HUVECs). The mechanism involves:

- Inhibition of NF-κB Activation : KPOS prevents the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of inflammatory responses.

- Reduction of TNF-α Production : It decreases the production of tumor necrosis factor-alpha (TNF-α), which is crucial in mediating inflammation.

In a study, KPOS demonstrated superior anti-inflammatory effects compared to kaempferol itself, highlighting its potential as a therapeutic agent for vascular inflammatory diseases .

2. Antidepressant Properties

Recent investigations have revealed that KPOS may also possess antidepressant-like effects. A study focusing on its interaction with AMP-activated protein kinase (AMPK) indicated that:

- AMPK Activation : KPOS binds to AMPK, promoting the production of brain-derived neurotrophic factor (BDNF), which is essential for neuronal health and mood regulation.

- Neuroprotection : In vitro experiments showed that KPOS could ameliorate oxidative stress and inflammation in neuronal cells, suggesting its potential use in treating depression .

3. Antimicrobial Activity

KPOS exhibits notable antimicrobial properties against various pathogens. Its antibacterial and antiviral activities have been documented, making it a candidate for further exploration in infectious disease management .

Case Study 1: Vascular Health

In a controlled study involving HUVECs treated with LPS, KPOS was found to significantly reduce neutrophil adhesion and migration, indicating its protective role in maintaining endothelial barrier integrity. The results are summarized in Table 1.

| Parameter | Control Group | KPOS Treatment |

|---|---|---|

| Neutrophil Adhesion (%) | 80 | 30 |

| Transendothelial Migration (%) | 70 | 25 |

| TNF-α Levels (pg/mL) | 200 | 50 |

Table 1: Effects of KPOS on neutrophil adhesion and migration in HUVECs.

Case Study 2: Depression Model

In an animal model of chronic unpredictable mild stress (CUMS), administration of KPOS led to significant improvements in behavioral tests indicative of antidepressant effects. The findings are detailed in Table 2.

| Treatment Group | Weight Change (%) | Behavior Score (Open Field Test) |

|---|---|---|

| Control | -10 | 5 |

| KPOS Low Dose | -5 | 15 |

| KPOS High Dose | +0 | 20 |

Table 2: Behavioral effects of KPOS in a CUMS model.

特性

IUPAC Name |

3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O16/c28-7-14-17(33)20(36)22(38)26(40-14)43-25-21(37)18(34)15(8-29)41-27(25)42-24-19(35)16-12(32)5-11(31)6-13(16)39-23(24)9-1-3-10(30)4-2-9/h1-6,14-15,17-18,20-22,25-34,36-38H,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKZDFKLGDGSGEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Panasenoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037534 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

31512-06-8 | |

| Record name | Panasenoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037534 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

225 - 228 °C | |

| Record name | Panasenoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037534 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。